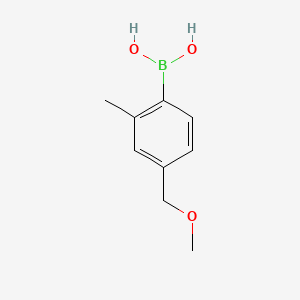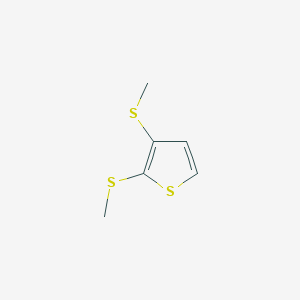
1,5-Bis(3,5-dimethoxyphenyl)pentan-3-one;palladium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) is a non-phosphine based palladium(0) catalyst. It is known for its ability to catalyze various cross-coupling reactions, such as the Suzuki-Miyaura reaction, with higher efficiency compared to other palladium catalysts .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) typically involves the reaction of palladium(II) acetate with 3,5-dimethoxybenzylideneacetone under inert atmosphere conditions. The reaction is carried out in a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .
化学反応の分析
Types of Reactions
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) undergoes various types of reactions, including:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Oxidative Additions: Involving the insertion of palladium into carbon-halogen bonds.
Reductive Eliminations: Leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Reagents: Aryl halides, arylboronic acids, alkynes, and other coupling partners.
Major Products
The major products formed from these reactions are often biaryl compounds, alkenes, and other coupled products, depending on the specific reaction and substrates used .
科学的研究の応用
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Facilitates the production of complex drug molecules and intermediates.
Industry: Applied in the manufacture of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism by which Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) exerts its catalytic effects involves several key steps:
Oxidative Addition: Palladium(0) inserts into a carbon-halogen bond, forming a palladium(II) complex.
Transmetalation: The palladium(II) complex reacts with an organometallic reagent (e.g., arylboronic acid) to form a new palladium(II) complex.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the desired coupled product and regenerate palladium(0).
類似化合物との比較
Similar Compounds
- Tris(dibenzylideneacetone)dipalladium(0)
- Bis(dibenzylideneacetone)palladium(0)
- Tetrakis(triphenylphosphine)palladium(0)
Uniqueness
Bis(3,5,3’,5’-dimethoxydibenzylideneacetone)palladium(0) is unique due to its non-phosphine based structure, which offers higher conversion rates in certain reactions compared to its phosphine-based counterparts. This makes it particularly valuable in applications where phosphine ligands may be undesirable .
特性
分子式 |
C42H52O10Pd |
|---|---|
分子量 |
823.3 g/mol |
IUPAC名 |
1,5-bis(3,5-dimethoxyphenyl)pentan-3-one;palladium |
InChI |
InChI=1S/2C21H26O5.Pd/c2*1-23-18-9-15(10-19(13-18)24-2)5-7-17(22)8-6-16-11-20(25-3)14-21(12-16)26-4;/h2*9-14H,5-8H2,1-4H3; |
InChIキー |
ULLMBNNTRAJXJK-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1)CCC(=O)CCC2=CC(=CC(=C2)OC)OC)OC.COC1=CC(=CC(=C1)CCC(=O)CCC2=CC(=CC(=C2)OC)OC)OC.[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-5-methoxy-3-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14029615.png)
![1,3-dimethyl-7-phenyl-5-thioxo-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14029622.png)
![(S)-N-(5-(2-(1-cyclopropylethyl)-4-morpholino-3-oxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-6-yl)-4-methylthiazol-2-yl)acetamide](/img/structure/B14029636.png)






![Tert-butyl (3R)-3-[5-iodo-2-(methylcarbamoyl)phenoxy]pyrrolidine-1-carboxylate](/img/structure/B14029683.png)

![tert-butyl (1R,4S,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14029699.png)
![Rel-(1R,2S,3S,4R)-3-(methoxycarbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-carboxylic acid](/img/structure/B14029702.png)

